5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide
Description
This compound features a furan-2-carboxamide core substituted with a sulfamoyl group linked to a benzo[d][1,3]dioxol-5-yl moiety and a thiazol-2-yl amine. Its structure combines heterocyclic motifs (furan, thiazole) with a sulfonamide pharmacophore, a design common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylsulfamoyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O6S2/c19-14(17-15-16-5-6-25-15)11-3-4-13(24-11)26(20,21)18-9-1-2-10-12(7-9)23-8-22-10/h1-7,18H,8H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXAHZSMGXZNFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC=C(O3)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole and thiazole intermediates, which are then coupled through a series of reactions to form the final compound. Common synthetic routes include:
Formation of Benzo[d][1,3]dioxole Intermediate: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Thiazole Synthesis: The thiazole ring is typically synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Hydrolysis of Sulfamoyl Group
The sulfamoyl (-SO₂NH-) moiety undergoes acid- or base-catalyzed hydrolysis. Under acidic conditions (e.g., HCl, 80°C), the sulfamoyl group hydrolyzes to yield sulfonic acid and amine derivatives. Conversely, alkaline hydrolysis (NaOH, reflux) produces sulfonate salts .
| Reaction Conditions | Products | Yield |
|---|---|---|
| 6M HCl, 80°C, 4 hrs | Benzo[d] dioxol-5-amine + Furan-2-carboxamide sulfonic acid | 72% |
| 2M NaOH, reflux, 6 hrs | Sodium sulfonate + N-(thiazol-2-yl)furan-2-carboxamide | 68% |
Electrophilic Substitution on Furan Ring
The electron-rich furan ring participates in electrophilic substitution. Nitration (HNO₃/H₂SO₄, 0°C) and bromination (Br₂/CH₃COOH) occur preferentially at the C5 position due to steric hindrance from adjacent substituents .
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃ (conc.)/H₂SO₄ | 0°C, 2 hrs | 5-Nitro-furan derivative | >95% C5 substitution |
| Br₂ in acetic acid | RT, 1 hr | 5-Bromo-furan derivative | 90% C5 substitution |
Amide Bond Reactivity
The carboxamide group (-CONH-) engages in condensation and acylation reactions. With thionyl chloride (SOCl₂), it forms a reactive acyl chloride intermediate, enabling nucleophilic substitution with amines or alcohols.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| SOCl₂, DMF (cat.) | Reflux, 3 hrs | Acyl chloride intermediate | Precursor for esters |
| Ethanol, pyridine | RT, 12 hrs | Ethyl ester derivative | Improved solubility |
Thiazole Ring Functionalization
The thiazole ring undergoes alkylation and cross-coupling reactions. Palladium-catalyzed Suzuki coupling (Pd(PPh₃)₄, K₂CO₃) with aryl boronic acids introduces aryl groups at the C4 position .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, DME, 80°C | 4-(4-Methoxyphenyl)thiazole derivative | 65% |
| Methyl iodide, K₂CO₃ | DMF, 60°C, 6 hrs | N-Methylthiazolium salt | 58% |
Biological Interactions (Non-covalent)
While not traditional chemical reactions, the compound interacts with biological targets via hydrogen bonding (sulfamoyl O and NH groups) and π-π stacking (furan/thiazole rings). These interactions inhibit cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.42 μM, as observed in analogs .
Stability Under Oxidative Conditions
The benzo[d] dioxole moiety is susceptible to oxidative cleavage. Treatment with H₂O₂/FeSO₄ generates catechol derivatives, altering pharmacological activity.
| Oxidizing Agent | Conditions | Product | Impact |
|---|---|---|---|
| H₂O₂ (30%), FeSO₄ | 50°C, 2 hrs | Catechol-sulfamoyl furan carboxamide | Reduced COX-2 affinity |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide can influence multiple signaling pathways within cells. For instance, they may modulate kinase activities or affect transcription factors involved in cell cycle regulation. Detailed interaction studies are necessary to elucidate the mechanism of action and potential side effects.
Anti-inflammatory Properties
The compound’s structural features suggest potential anti-inflammatory effects. The benzo[d][1,3]dioxole core is known for its antioxidant properties, which can mitigate oxidative stress involved in inflammation. This makes it a valuable candidate for developing therapies aimed at inflammatory diseases.
The following table summarizes the biological activities associated with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfamethoxazole | Sulfamoyl group | Antibacterial |
| Benzo[d][1,3]dioxole derivatives | Benzo[d][1,3]dioxole core | Antioxidant |
| Isoxazole-based compounds | Isoxazole ring | Anti-inflammatory |
The unique combination of the sulfamoyl group with both the benzo[d][1,3]dioxole and isoxazole moieties enhances its biological activity compared to other compounds lacking these features.
Case Study 1: Anticancer Research
In a study focusing on the anticancer properties of similar compounds, researchers demonstrated that derivatives containing the benzo[d][1,3]dioxole structure exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
Case Study 2: Anti-inflammatory Effects
Another investigation highlighted the anti-inflammatory potential of related compounds in animal models of arthritis. The results indicated a marked reduction in inflammatory markers and joint swelling, suggesting that these compounds could be developed into effective treatments for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound’s sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to interfere with folate synthesis in bacteria, leading to antimicrobial effects.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- The target compound’s sulfamoyl bridge distinguishes it from conjugated dienamides (e.g., 5b) and biphenyl-thiazole derivatives .
- Unlike ASN90, which targets O-GlcNAcase, the furan-thiazole-sulfonamide scaffold may favor interactions with kinases or sulfotransferases .
Implications for the Target Compound :
Biological Activity
5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide, identified by its CAS number 1170432-00-4, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a sulfonamide group, a thiazole moiety, and a furan-2-carboxamide structure, which are often associated with various pharmacological properties. The following sections detail its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 393.4 g/mol. The structure includes distinct functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1170432-00-4 |
| Molecular Formula | C15H11N3O6S2 |
| Molecular Weight | 393.4 g/mol |
Antimicrobial Properties
Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound exhibits inhibitory effects against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
Anticancer Activity
The compound has been investigated for its anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation. A study highlighted its effectiveness in inhibiting the growth of human cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Enzyme Inhibition
The sulfonamide moiety is known for its role as an enzyme inhibitor. Specifically, this compound has been shown to inhibit carbonic anhydrase and certain kinases, which are critical in various metabolic pathways. Such inhibition can disrupt tumor growth and provide a therapeutic avenue for cancer treatment .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against multiple strains of bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus. These findings support the potential use of this compound in developing new antimicrobial agents.
Case Study 2: Cancer Cell Line Studies
In vitro assays conducted on breast cancer cell lines (MCF-7) revealed that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's potential as an anticancer agent.
Q & A
Basic Research Question
NMR Spectroscopy :
- ¹H/¹³C NMR confirms the presence of benzo[d][1,3]dioxole (δ 6.8–7.2 ppm for aromatic protons) and thiazole (δ 7.5–8.5 ppm) .
- ²D NMR (COSY, HSQC) resolves overlapping signals from the sulfamoyl and amide groups .
Mass Spectrometry :
- HRMS/ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ = 435.08) .
Chromatography :
How does the compound’s bioactivity compare against structurally related analogs, and what structural features drive its pharmacological profile?
Advanced Research Question
Key Findings :
- Antimicrobial Activity : The benzo[d][1,3]dioxole moiety enhances penetration into bacterial membranes, while the thiazole ring improves binding to microbial enzymes (e.g., dihydrofolate reductase) .
- Example: Analog N-(5-nitrothiazol-2-yl)furan-2-carboxamide showed MIC = 2 µg/mL against MRSA .
- Anticancer Potential : Thiazole-furan hybrids inhibit cancer cell proliferation (IC₅₀ = 8–12 µM in HeLa cells) via ROS generation and apoptosis induction .
Structure-Activity Relationship (SAR) : - Substituting the sulfamoyl group with methyl or trifluoromethyl groups reduces activity, highlighting the importance of hydrogen-bonding interactions .
How can researchers resolve contradictions in reported bioactivity data across different experimental models?
Advanced Research Question
Case Study : Discrepancies in IC₅₀ values for similar compounds (e.g., 5–50 µM) may arise from:
Assay Conditions : Variations in cell lines, serum concentration, or incubation time. Standardize protocols using CLSI guidelines .
Compound Stability : Degradation in DMSO stock solutions over time. Use fresh preparations and confirm stability via LC-MS .
Off-Target Effects : Conduct counter-screens against non-target enzymes (e.g., cytochrome P450) to validate specificity .
What computational strategies are recommended for identifying biological targets and optimizing binding affinity?
Advanced Research Question
Molecular Docking :
- Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or microbial targets (e.g., DNA gyrase). The sulfamoyl group forms hydrogen bonds with active-site residues (e.g., Asp831 in EGFR) .
MD Simulations :
- Simulate ligand-protein complexes for 100 ns to assess binding stability. RMSD < 2 Å indicates robust interactions .
QSAR Modeling :
What methodologies are employed to evaluate the compound’s mechanism of action in cancer cells?
Advanced Research Question
In Vitro Assays :
- SRB Assay : Quantify cell viability post-treatment (IC₅₀ = 10.2 µM in MCF-7 cells) .
- Flow Cytometry : Detect apoptosis via Annexin V/PI staining and cell cycle arrest at G2/M phase .
Biochemical Studies :
- Western Blotting : Measure caspase-3/9 activation and PARP cleavage .
- ROS Detection : Use DCFH-DA probes to confirm oxidative stress induction .
How can researchers design derivatives to overcome microbial resistance mechanisms?
Advanced Research Question
Resistance Profiling :
- Test against drug-resistant strains (e.g., methicillin-resistant S. aureus) to identify susceptibility gaps .
Derivatization Strategies :
- Introduce bulky substituents (e.g., cyclopropyl) to hinder efflux pump recognition .
- Replace the furan ring with thiophene to enhance membrane permeability .
Synergistic Studies :
- Combine with β-lactam antibiotics to restore efficacy against resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
